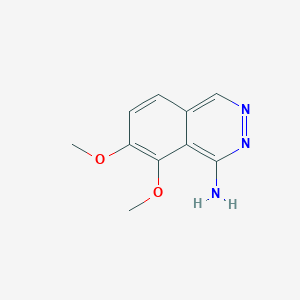

7,8-Dimethoxyphthalazin-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11N3O2 |

|---|---|

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

7,8-dimethoxyphthalazin-1-amine |

InChI |

InChI=1S/C10H11N3O2/c1-14-7-4-3-6-5-12-13-10(11)8(6)9(7)15-2/h3-5H,1-2H3,(H2,11,13) |

InChI-Schlüssel |

AIOWVPQTTCSROO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(N=NC=C2C=C1)N)OC |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 7,8 Dimethoxyphthalazin 1 Amine

Elemental Analysis for Compositional VerificationThis technique determines the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound, providing further verification of the molecular formula.

The inability to find published data for 7,8-Dimethoxyphthalazin-1-amine suggests that the compound may be a novel substance that has not yet been synthesized or fully characterized. Alternatively, the data may exist in proprietary databases or in literature that is not indexed in the searched resources.

Until such data becomes publicly available, a detailed and scientifically accurate article on the advanced spectroscopic and structural characterization of 7,8-Dimethoxyphthalazin-1-amine cannot be compiled.

Molecular Mechanisms and Biological Target Interactions of 7,8 Dimethoxyphthalazin 1 Amine and Its Analogs

Enzyme Inhibitory Activities

Enzyme inhibition is a primary mechanism through which small molecules exert their therapeutic effects. The following sections detail the known and potential enzyme inhibitory activities of 7,8-Dimethoxyphthalazin-1-amine and its structural relatives.

Cholinesterase Inhibition (e.g., Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition)

A comprehensive review of the scientific literature did not yield specific studies on the direct inhibitory activity of 7,8-Dimethoxyphthalazin-1-amine against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While cholinesterase inhibition is a well-established strategy for the symptomatic treatment of Alzheimer's disease, and various heterocyclic compounds have been investigated for this purpose, research has not yet specifically elucidated the role of 7,8-Dimethoxyphthalazin-1-amine in this context. nih.govnih.gov For instance, derivatives of other nitrogen-containing heterocyclic systems, such as tacrine (B349632) and its analog 7-methoxytacrine, have been evaluated as cholinesterase inhibitors. nih.gov Similarly, resveratrol (B1683913) analogs containing heteroaromatic rings like thiophene (B33073) and thiazole (B1198619) have also been synthesized and tested for their ability to inhibit these enzymes. mdpi.com However, data directly linking the 7,8-dimethoxyphthalazin-1-amine scaffold to cholinesterase inhibition is not available in the current body of scientific literature.

Molecular Docking and Binding Site Analysis with Cholinesterases

In line with the absence of experimental data on the cholinesterase inhibitory activity of 7,8-Dimethoxyphthalazin-1-amine, there are no published molecular docking or binding site analysis studies detailing its interaction with either AChE or BuChE. Molecular modeling studies are typically conducted to understand the binding modes of active compounds, and the lack of reported inhibitory activity for this specific molecule means that such computational analyses have not been a research focus.

Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP1 and PARP2)

The phthalazinone core, a key structural feature of analogs of 7,8-Dimethoxyphthalazin-1-amine, is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2. jst.go.jp These enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. jst.go.jp

Several phthalazinone derivatives have been designed and synthesized based on the structure of the approved PARP inhibitor, Olaparib. nih.govresearchgate.net These studies have demonstrated that the phthalazinone scaffold is key to the inhibitory activity. For instance, a series of novel phthalazinone derivatives were synthesized and evaluated for their ability to inhibit PARP1. nih.govnih.gov The inhibitory activities of these compounds were found to be dependent on the nature of the substituents and the length of the alkyl chain connecting to other aromatic rings. nih.govjst.go.jp

Some of these derivatives have shown exceptional potency. For example, compound DLC-1-6 exhibited an IC50 value of less than 0.2 nM against the PARP-1 enzyme. nih.gov Another compound, DLC-49, was identified as a potent dual inhibitor of PARP-1 and HDAC-1, with IC50 values of 0.53 nM and 17 nM, respectively. nih.gov The anti-proliferative activity of these potent PARP inhibitors was confirmed in cancer cell lines, with some compounds demonstrating high efficacy against BRCA2-deficient cells. jst.go.jp

Table 1: Inhibitory Activities of Selected Phthalazinone Derivatives against PARP1

| Compound | PARP1 IC50 (nM) | Reference |

|---|---|---|

| DLC-1-6 | <0.2 | nih.gov |

| DLC-49 | 0.53 | nih.gov |

| Olaparib | - | nih.govresearchgate.net |

| Rucaparib | - | researchgate.net |

| Niraparib | - | researchgate.net |

| Talazoparib | - | researchgate.net |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

While direct data for 7,8-Dimethoxyphthalazin-1-amine is not available, its core structure is closely related to the phthalazinone moiety that is fundamental to this class of highly potent PARP inhibitors.

Protein-Protein Interaction Modulation

Modulation of protein-protein interactions is an emerging and challenging area in drug discovery. The following sections explore the potential of 7,8-Dimethoxyphthalazin-1-amine and its analogs to interfere with specific protein-protein interactions.

SOS1 Inhibition and Downstream Ras-Mediated Signaling Pathway Modulation

There is currently no scientific literature available that specifically investigates 7,8-Dimethoxyphthalazin-1-amine as an inhibitor of the Son of Sevenless Homolog 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of Ras proteins, which are key components of signaling pathways that drive cell proliferation. google.com While inhibitors of the SOS1-Ras interaction are being explored as potential anticancer agents, and patents have been filed for compounds that inhibit SOS1 activity, there is no specific mention or data related to 7,8-Dimethoxyphthalazin-1-amine or its direct analogs in this context. google.com

Tubulin Interaction and Inhibition

A thorough search of the scientific literature did not reveal any studies on the interaction of 7,8-Dimethoxyphthalazin-1-amine with tubulin or its effect on tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for various cellular processes, including mitosis. Tubulin inhibitors represent an important class of anticancer agents. nih.gov While a wide variety of natural and synthetic compounds are known to interact with tubulin, there is no evidence to suggest that 7,8-Dimethoxyphthalazin-1-amine is among them. nih.gov

Anti-Aggregation Properties

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic oligomers and amyloid plaques. nih.gov Consequently, the inhibition of this aggregation process represents a key therapeutic strategy. While direct studies on 7,8-Dimethoxyphthalazin-1-amine are not extensively documented in publicly available research, the broader class of phthalazine (B143731) derivatives has been investigated for its potential to modulate Aβ aggregation.

One study reported on a series of 2,3-dihydrophthalazine-1,4-dione (dihydrophthalazinedione) derivatives and their effects on Aβ42 aggregation. researchgate.net This research revealed that certain derivatives could modulate the aggregation process. For instance, a fluorine-containing dihydrophthalazinedione was found to accelerate the formation of non-toxic Aβ42 aggregates, suggesting a mechanism to detoxify the amyloidogenic pathway through hydrophobic and halogen interactions. researchgate.net

The structure-activity relationship of Aβ aggregation inhibitors is complex. For some series of compounds, features such as flexible linkers and specific aromatic substitutions have been shown to be crucial for activity. nih.gov For example, in one series of 3-aminopyrazole (B16455) derivatives, a flexible linker was found to be superior to a rigid one for inhibiting Aβ42 aggregation. nih.gov While these are different chemical scaffolds, they highlight the importance of specific structural motifs in the design of Aβ aggregation inhibitors.

Although direct evidence is lacking for 7,8-Dimethoxyphthalazin-1-amine, the investigation into related phthalazine structures suggests that this chemical class has the potential to interact with and modulate the aggregation of Aβ peptides. Further research is necessary to elucidate the specific effects of the 7,8-dimethoxy and 1-amine substitutions on this activity.

Antioxidant and Redox Modulatory Mechanisms

Oxidative stress is a significant contributor to the pathology of neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems. Compounds with antioxidant properties can therefore offer neuroprotection.

While specific antioxidant studies on 7,8-Dimethoxyphthalazin-1-amine are limited, research on related phthalazine structures provides some insights. A study on novel hybrid compounds containing a phthalazin-1(2H)-imine core assessed their antioxidant properties using various radical scavenging methods. nih.gov The results indicated that while most of the tested phthalazine derivatives showed limited activity, a sulfonamide derivative demonstrated a moderate antiradical effect against the ABTS radical cation. nih.gov This suggests that the phthalazine scaffold can be functionalized to enhance its antioxidant capacity.

The presence of methoxy (B1213986) groups on an aromatic ring can also influence antioxidant activity. For instance, in a series of phthalimide (B116566) derivatives, which are structurally distinct from phthalazines, the presence of methoxy substitutions on a phenyl ring was associated with significant antioxidant activity. researchgate.net Specifically, 2- and 4-methoxy-substituted derivatives showed good radical scavenging potential. researchgate.net This highlights that methoxy groups can contribute to the antioxidant properties of a molecule.

Furthermore, a study on 7,8-dihydroxyflavone (B1666355), which shares the 7,8-disubstitution pattern with the compound of interest, demonstrated that it confers neuroprotection through its antioxidant activity by increasing cellular glutathione (B108866) levels and reducing ROS production. researchgate.net Although 7,8-dihydroxyflavone has a different core structure, this finding suggests that substitutions at the 7 and 8 positions can be important for antioxidant effects.

The potential antioxidant mechanism for a compound like 7,8-Dimethoxyphthalazin-1-amine could involve the donation of a hydrogen atom from the amine group or the stabilization of radical species through the delocalization of electrons across the aromatic phthalazine ring system, potentially influenced by the electron-donating methoxy groups. However, empirical studies are needed to confirm these hypotheses.

Metal Chelating Properties and Their Biological Implications

The dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases. mdpi.com These metal ions can promote Aβ aggregation and contribute to oxidative stress through Fenton-like reactions. mdpi.comamanote.com Consequently, molecules that can chelate these metal ions, thereby restoring metal homeostasis, are of significant therapeutic interest. mdpi.comresearchgate.net

Nitrogen-containing heterocyclic compounds are well-known for their ability to form stable complexes with transition metals. nih.gov The phthalazine scaffold, containing two adjacent nitrogen atoms in its heterocyclic ring, possesses the structural requisites for metal chelation. wikipedia.orgnih.gov These nitrogen atoms can act as donor sites for metal ions, forming a chelate ring that sequesters the metal.

Multifunctional chelators are being designed to not only bind metals but also to possess other beneficial properties, such as the ability to cross the blood-brain barrier and exhibit antioxidant effects. nih.gov The development of such agents is a promising strategy for treating neurodegenerative diseases where metal dyshomeostasis plays a crucial role. nih.gov Given its structure, 7,8-Dimethoxyphthalazin-1-amine could potentially serve as a scaffold for the development of such multifunctional ligands, although experimental validation of its metal-binding affinity and selectivity is required.

Broader Biological Activities within the Phthalazine Class (e.g., Antitumor, Bactericidal)

The phthalazine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. nih.govmdpi.com Derivatives of phthalazine have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.

Antitumor Activity:

Numerous studies have highlighted the anticancer properties of phthalazine derivatives. nih.govwikipedia.orgacs.org These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. A prominent target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. wikipedia.org Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors. acs.orgtsijournals.com

Additionally, some phthalazine-based compounds have shown cytotoxic activity against various human tumor cell lines, including breast, colon, and liver cancer cells. nih.govnih.govacs.org For example, certain novel phthalazine derivatives exhibited potent cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing IC50 values in the sub-micromolar range. acs.orgtsijournals.com The antitumor mechanism for some of these derivatives has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. acs.orgtsijournals.com

Bactericidal Activity:

The phthalazine nucleus is also a key structural component in many compounds with antimicrobial properties. researchgate.netnih.gov Various synthetic derivatives have been tested against a range of bacterial strains, demonstrating notable inhibitory activity.

In one study, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized and screened for their antimicrobial effects. Many of these compounds showed inhibitory activity against Staphylococcus aureus, and one derivative was active against all tested bacterial and fungal strains. Another study reported that newly synthesized phthalazine derivatives exhibited good in vitro antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net The structure-activity relationship in these studies often reveals that the nature and position of substituents on the phthalazine ring are critical for the observed bactericidal effects.

The broad spectrum of biological activities associated with the phthalazine class underscores its importance in medicinal chemistry and drug discovery.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of phthalazine (B143731) derivatives is intrinsically linked to their chemical structure. The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, serves as a crucial scaffold for interaction with various biological targets. The presence and nature of substituents on this core are critical determinants of activity and selectivity.

Impact of Substitution Patterns on Molecular Target Affinity and Selectivity

The substitution pattern on the phthalazine ring is a primary driver of molecular target affinity and selectivity. Studies on various phthalazine derivatives have demonstrated that the type and position of substituents can dramatically alter their biological effects.

For instance, in the context of phosphodiesterase (PDE) inhibitors, N-substitution on the phthalazinone ring has been shown to be advantageous for PDE4 inhibition. Furthermore, the introduction of methoxy (B1213986) groups, such as those present in 7,8-dimethoxyphthalazin-1-amine, has been noted to enhance PDE4 inhibitory activity in certain pyrazolopyridine-pyridazinone series. nih.govnih.gov This suggests that the dimethoxy substitution at the 7 and 8 positions of the phthalazine core in the target compound could be a key feature for its potential biological activity.

The amine group at the 1-position introduces a basic center and a potential hydrogen bond donor, which can significantly influence interactions with biological macromolecules. The position of this amine group is critical, as demonstrated in other heterocyclic systems where the location of a substituent can dictate the binding orientation within a receptor pocket.

Development of Predictive QSAR Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of compounds and for guiding the design of new, more potent analogs. For the broader class of phthalazine derivatives, QSAR studies have been employed to correlate their structural features with their observed biological activities, such as anti-inflammatory effects.

A typical QSAR model for phthalazine derivatives might incorporate various molecular descriptors, including:

Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which indicates the molecule's lipophilicity.

Topological descriptors: Which quantify aspects of molecular connectivity and branching.

Role of Electrostatic and Steric Interactions in Receptor Binding

The binding of any ligand to its biological target is governed by a combination of interactions, including electrostatic and steric forces. For 7,8-dimethoxyphthalazin-1-amine, these interactions would be crucial for its affinity and selectivity.

Electrostatic Interactions: The nitrogen atoms of the phthalazine ring and the oxygen atoms of the methoxy groups are electron-rich and can participate in hydrogen bonding as acceptors. The amine group at the 1-position can act as a hydrogen bond donor. These potential hydrogen bonding interactions are critical for anchoring the molecule within a binding site and for providing specificity.

Steric Interactions: The size and shape of the 7,8-dimethoxyphthalazin-1-amine molecule, including the bulk of the methoxy groups, will dictate how well it fits into a receptor's binding pocket. The spatial arrangement of these groups is also important. For some phthalazinone-based PDE4 inhibitors, steric interactions of fused rings play a significant role in enzyme inhibition. nih.govnih.gov This suggests that the steric bulk of the dimethoxy groups could influence the binding orientation and affinity of 7,8-dimethoxyphthalazin-1-amine.

Pharmacophore Identification for 7,8-Dimethoxyphthalazin-1-amine Derivatives

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. Identifying the pharmacophore for a class of compounds is a key step in drug design.

Based on the structure of 7,8-dimethoxyphthalazin-1-amine and the known SAR of related compounds, a hypothetical pharmacophore could include:

A hydrogen bond acceptor feature (from the phthalazine nitrogens and methoxy oxygens).

A hydrogen bond donor feature (from the 1-amino group).

An aromatic/hydrophobic region (the phthalazine ring system).

The relative spatial arrangement of these features would be critical for biological activity. Computational modeling and the synthesis and testing of a diverse set of analogs would be required to validate and refine such a pharmacophore model. This model could then be used for virtual screening of compound libraries to identify new molecules with similar biological activity. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 7,8-Dimethoxyphthalazin-1-amine, DFT calculations can provide a deep understanding of its chemical reactivity and kinetic stability. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's stability. nih.gov

Furthermore, DFT can be employed to compute various molecular properties that are crucial for drug design. These include the distribution of electron density, dipole moment, and the molecular electrostatic potential. Such calculations help in understanding how the molecule will interact with its biological target. For instance, DFT studies on related heterocyclic compounds have successfully correlated calculated electronic parameters with their observed biological activities. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Phthalazine (B143731) Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences solubility and binding interactions |

Note: The data in this table is representative of typical values for phthalazine derivatives and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule and its interactions with its environment over time. For 7,8-Dimethoxyphthalazin-1-amine, MD simulations can reveal its conformational landscape, showing which shapes the molecule is likely to adopt in solution or when approaching a biological target. This is particularly important for understanding how the molecule might fit into the binding site of a protein.

When studying the interaction of a ligand like 7,8-Dimethoxyphthalazin-1-amine with a protein, MD simulations can provide detailed information about the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov

Computational Prediction of Binding Affinities and Modes

A crucial aspect of drug discovery is predicting how strongly a potential drug molecule will bind to its target protein. Computational methods, particularly molecular docking, are widely used for this purpose. In a docking study, the 7,8-Dimethoxyphthalazin-1-amine molecule would be computationally placed into the binding site of a target protein, and its binding affinity would be estimated using a scoring function. This allows for the rapid screening of many potential drug candidates. nih.govresearchgate.net

The results of molecular docking can also predict the binding mode, which is the specific orientation and conformation of the ligand within the binding site. This information is invaluable for understanding the structural basis of binding and for designing modifications to the ligand that could improve its affinity or selectivity. For example, docking studies of phthalazine derivatives with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. nih.govnih.gov

Table 2: Representative Molecular Docking Results for a Phthalazine Derivative with VEGFR-2

| Parameter | Value | Significance |

| Binding Energy | -10.66 kcal/mol | Predicts the strength of the ligand-target interaction |

| Key Interacting Residues | Cys919, Asp1046 | Identifies crucial amino acids for binding |

| Hydrogen Bonds | 2 | Indicates specific polar interactions stabilizing the complex |

Note: The data in this table is based on findings for potent phthalazine derivatives and is intended for illustrative purposes. nih.gov

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting non-covalent interactions. For 7,8-Dimethoxyphthalazin-1-amine, the ESP surface would highlight regions that are electron-rich (negative potential) and electron-poor (positive potential).

The negative regions, likely around the nitrogen atoms of the phthalazine ring and the oxygen atoms of the methoxy (B1213986) groups, are potential hydrogen bond acceptors. The positive regions, likely around the amine group's hydrogen atoms, are potential hydrogen bond donors. This information is critical for understanding how the molecule will interact with the complementary electrostatic environment of a protein's binding site.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If 7,8-Dimethoxyphthalazin-1-amine were identified as a hit from such a screen, it could serve as a starting point for virtual ligand design.

In this process, computational chemists would use their understanding of the molecule's binding mode and structure-activity relationships to design new derivatives with improved properties. This could involve adding or modifying functional groups to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. This iterative cycle of design, computational evaluation, and subsequent synthesis is a cornerstone of modern drug discovery. nih.govekb.eg

Chemical Reactivity and Advanced Synthetic Applications of 7,8 Dimethoxyphthalazin 1 Amine

Chemical Transformations and Reaction Pathways

The reactivity of 7,8-dimethoxyphthalazin-1-amine is characterized by the interplay of its functional groups. The amino group is a primary site for nucleophilic reactions, while the methoxy (B1213986) groups can influence the electron density of the aromatic system and can be cleaved under certain conditions to yield hydroxylated derivatives. The nitrogen atoms within the phthalazine (B143731) ring can also participate in reactions, such as quaternization.

While specific, detailed reaction pathways for 7,8-dimethoxyphthalazin-1-amine are not extensively documented in the provided results, the chemical behavior of similar heterocyclic amines suggests several potential transformations. These include:

Acylation: Reaction of the amino group with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the amino nitrogen.

Diazotization: Conversion of the amino group into a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a range of substituents.

Cyclization Reactions: The amino group can act as a nucleophile in intramolecular or intermolecular cyclizations to form fused ring systems.

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

Heterocyclic compounds are fundamental components in the synthesis of pharmaceuticals and other functional molecules. 7,8-Dimethoxyphthalazin-1-amine, with its embedded phthalazine core, is a prime example of a heterocyclic building block. Such building blocks are pre-fabricated cyclic structures that can be incorporated into larger molecules, often simplifying the synthetic route and allowing for rapid diversification of a chemical library. enamine.net

The utility of heterocyclic building blocks lies in their ability to introduce specific three-dimensional arrangements and electronic properties into a target molecule. Companies like Enamine specialize in the design and synthesis of a vast array of such building blocks for use in medicinal chemistry and combinatorial library synthesis. enamine.net The structural motifs present in 7,8-dimethoxyphthalazin-1-amine make it an attractive starting point for the synthesis of novel compounds with potential biological activity. The synthesis of complex, drug-like molecules often benefits from the use of such pre-formed, functionalized heterocyclic systems. beilstein-journals.org

Utilization in the Synthesis of Novel Polycyclic and Fused Heterocyclic Systems

A key application of 7,8-dimethoxyphthalazin-1-amine and related structures is in the construction of more complex, multi-ring systems. The inherent reactivity of the phthalazine core and its substituents allows for various cyclization strategies.

The synthesis of novel heterocyclic systems is an active area of research. For instance, derivatives of a novel heterocyclic system, 8,9,10,11-tetrahydro-7-thia-1,4,6,8-tetraazabenzo[de]anthracene, have been obtained through the cyclization of functionalized pyridothienopyridines. researchgate.net This highlights the general principle of using existing heterocyclic frameworks to build more elaborate structures. Similarly, new approaches for synthesizing polycyclic heterofused 7-deazapurine heterocycles have been developed. nih.gov These methods often involve steps like azidation and thermal cyclization, which could potentially be adapted for phthalazine derivatives. nih.gov The synthesis of novel fused heterocyclic systems, such as 7,8-dihydroimidazo[1,2-c] researchgate.netnih.govoxazolo[4,5-e] beilstein-journals.orgresearchgate.netnih.govtriazine, from simpler building blocks further illustrates the strategies employed in this field. researchgate.net

The amino group of 7,8-dimethoxyphthalazin-1-amine can participate in cyclization reactions with suitable bifunctional reagents to form additional fused rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring.

Future Research Directions and Translational Perspectives

Development of Novel 7,8-Dimethoxyphthalazin-1-amine Analogs with Enhanced Specificity

The creation of a library of analogs based on the 7,8-Dimethoxyphthalazin-1-amine framework is a critical first step. By systematically modifying the core structure, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. Key modifications could include:

Alterations of the methoxy (B1213986) groups: Substitution with other alkoxy groups, halogens, or hydrogen bond donors/acceptors at the 7 and 8 positions could significantly impact target binding and pharmacokinetic properties.

Functionalization of the amino group: Acylation, alkylation, or incorporation of the amine into various heterocyclic systems could modulate the compound's polarity, solubility, and interactions with biological targets.

Substitution on the phthalazine (B143731) ring: Introducing additional substituents on the aromatic ring could further refine the pharmacological profile.

A patent for a broad class of 1-aminophthalazine derivatives suggests their potential as modulators of the melanin-concentrating hormone receptor 1 (MCH1), which is involved in the regulation of appetite and energy homeostasis. This provides a logical starting point for screening newly synthesized analogs.

Exploration of New Molecular Targets and Signaling Pathways

Given the diverse bioactivities of phthalazine derivatives, a broad-based screening approach is warranted to identify the molecular targets of 7,8-Dimethoxyphthalazin-1-amine. High-throughput screening against a panel of receptors, enzymes, and ion channels could uncover novel therapeutic opportunities.

Recent studies on other substituted phthalazines have revealed their potential as:

Anticancer agents: Some phthalazinone derivatives have shown cytotoxic effects against cancer cell lines through the inhibition of key signaling pathways like EGFR and VEGFR2.

PARP inhibitors: The phthalazinone scaffold is present in the approved PARP inhibitor olaparib, used in cancer therapy.

Analgesics: Certain N-substituted phthalazinones have demonstrated significant antinociceptive activity.

Investigating whether 7,8-Dimethoxyphthalazin-1-amine or its analogs exhibit similar activities would be a fruitful avenue of research.

Advanced Computational Modeling for Rational Drug Design

In parallel with synthetic and biological efforts, computational modeling can accelerate the drug discovery process. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to:

Predict the biological activity of virtual compounds before their synthesis.

Elucidate the binding modes of active compounds at their molecular targets.

Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

For instance, if a primary target is identified, docking studies can guide the design of analogs with improved binding affinity and selectivity.

Methodological Advancements in Synthetic Chemistry for Phthalazine Derivatives

The development of efficient and versatile synthetic routes to polysubstituted phthalazines is crucial for generating a diverse library of analogs. While general methods for phthalazine synthesis exist, such as the condensation of hydrazines with 1,2-dicarbonyl compounds, the specific synthesis of 7,8-Dimethoxyphthalazin-1-amine has not been detailed in the literature.

Q & A

Basic Research Questions

Q. How can the molecular structure of 7,8-Dimethoxyphthalazin-1-amine be experimentally validated?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute stereochemical determination. For methoxy groups, DEPT-135 or HSQC experiments in NMR can resolve substitution patterns. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What analytical techniques are recommended for characterizing purity and stability?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min).

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to detect degradation products .

Table 1 : Key Analytical Parameters

| Technique | Parameters | Target Criteria |

|---|---|---|

| HPLC | Retention time: 8.2 min | Purity ≥ 98% |

| TGA | Decomposition onset: >200°C | Stability threshold |

Q. How should researchers handle and store this compound to maintain integrity?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption. Conduct periodic Karl Fischer titration to monitor water content, ensuring it remains <0.1% .

Advanced Research Questions

Q. How can synthetic routes for 7,8-Dimethoxyphthalazin-1-amine be optimized for scalability?

- Methodological Answer :

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for Buchwald-Hartwig amination steps. Use Design of Experiments (DoE) to optimize temperature (80–120°C), solvent (toluene vs. dioxane), and ligand (BINAP vs. Xantphos).

- Workflow Validation : Employ LC-MS to track intermediate formation and quantify yields. Validate reproducibility across three independent batches.

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve environmental metrics .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, ECHA) and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability.

- Experimental Replication : Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 hours) to isolate confounding variables.

- Dose-Response Curves : Generate EC₅₀ values using nonlinear regression (GraphPad Prism) to compare potency across studies .

Q. What strategies are effective in designing assays to study its pharmacological mechanisms?

- Methodological Answer :

- In Vitro Binding Assays : Use fluorescence polarization to measure affinity for target proteins (e.g., kinase domains). Include positive controls (e.g., staurosporine for kinase inhibition).

- Computational Docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding poses. Validate with mutagenesis studies on key residues.

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS/MS to estimate half-life .

Table 2 : Example Assay Parameters

| Assay Type | Conditions | Key Metrics |

|---|---|---|

| Kinase Inhibition | ATP concentration: 10 µM | IC₅₀ ≤ 1 µM |

| Microsomal Stability | NADPH cofactor: 1 mM | t₁/₂ > 30 min |

Methodological Considerations for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.